

# Application Notes and Protocols: Isolation and Purification of Sadopeptin A

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## Compound of Interest

Compound Name: Sadopeptins A

Cat. No.: B15580948

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These application notes provide a detailed protocol for the isolation and purification of Sadopeptin A, a novel cyclic heptapeptide with proteasome inhibitory activity, from the fermentation broth of *Streptomyces* sp. YNK18. This document is intended for researchers, scientists, and drug development professionals.

## Overview

**Sadopeptins A** and B are newly discovered sulfur-bearing natural products isolated from *Streptomyces* sp. YNK18[1]. These compounds are cyclic heptapeptides containing methionine sulfoxide and 3-amino-6-hydroxy-2-piperidone[1][2]. Sadopeptin A has demonstrated significant inhibitory activity against the proteasome, a key target in cancer therapy[1][3][4]. This document outlines the comprehensive methodology for the fermentation, extraction, and purification of Sadopeptin A.

## Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of Sadopeptin A from a 20 L fermentation culture of *Streptomyces* sp. YNK18.

Purification Step	Starting Material	Product	Yield (mg)	Purity (%)
Fermentation & Extraction	20 L Culture Broth	Crude Extract	20,000	-
Solvent Partitioning	20 g Crude Extract	EtOAc-soluble fraction	5,000	-
Silica Gel Column Chromatography	5 g EtOAc-soluble fraction	Fraction 3	800	-
Sephadex LH-20 Column Chromatography	800 mg Fraction 3	Subfraction 3.2	150	-
Preparative HPLC	150 mg Subfraction 3.2	Sadopeptin A	15	>95

## Experimental Protocols

### Fermentation of Streptomyces sp. YNK18

- Inoculum Preparation:** A seed culture of Streptomyces sp. YNK18 is prepared by inoculating a 250 mL flask containing 50 mL of YEME medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, 340 g/L sucrose, 5 mM MgCl<sub>2</sub>) and incubating at 28°C for 3 days on a rotary shaker at 180 rpm.
- Production Culture:** The seed culture (5 mL) is used to inoculate a 2 L flask containing 500 mL of the same YEME medium. For large-scale production, multiple flasks are used to achieve a total volume of 20 L.
- Incubation:** The production cultures are incubated at 28°C for 7 days on a rotary shaker at 180 rpm.

### Extraction of Sadopeptin A

- Harvesting:** The fermentation broth (20 L) is harvested and centrifuged at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

- **Mycelial Extraction:** The mycelial cake is extracted three times with 5 L of acetone. The acetone extracts are combined and concentrated under reduced pressure to an aqueous suspension.
- **Supernatant Extraction:** The aqueous suspension from the mycelial extract is combined with the supernatant and extracted three times with an equal volume of ethyl acetate (EtOAc).
- **Concentration:** The combined EtOAc layers are dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to yield the crude extract (20 g)[3].

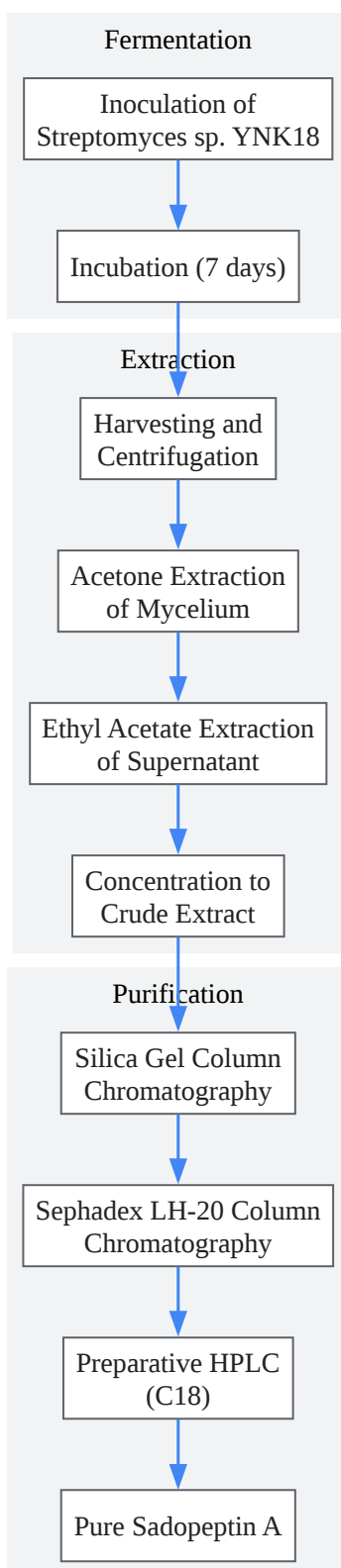
## Purification of Sadopeptin A

- **Silica Gel Column Chromatography:**
  - The crude extract (5 g) is adsorbed onto Celite and loaded onto a silica gel column (5 x 50 cm).
  - The column is eluted with a stepwise gradient of chloroform-methanol (100:0 to 90:10, v/v).
  - Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing Sadopeptin A are pooled and concentrated.
- **Sephadex LH-20 Column Chromatography:**
  - The active fraction from the silica gel column is dissolved in methanol and applied to a Sephadex LH-20 column (2.5 x 100 cm).
  - The column is eluted with methanol at a flow rate of 1 mL/min.
  - Fractions are monitored by UV absorbance at 278 nm. The Sadopeptin A-containing fractions are pooled.
- **Preparative High-Performance Liquid Chromatography (HPLC):**
  - The final purification is achieved by preparative reversed-phase HPLC on a C18 column (20 x 250 mm, 5  $\mu$ m).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 30% to 70% B over 40 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV at 278 nm.
- The peak corresponding to Sadopeptin A is collected and lyophilized to yield a pure white powder.

## Visualizations

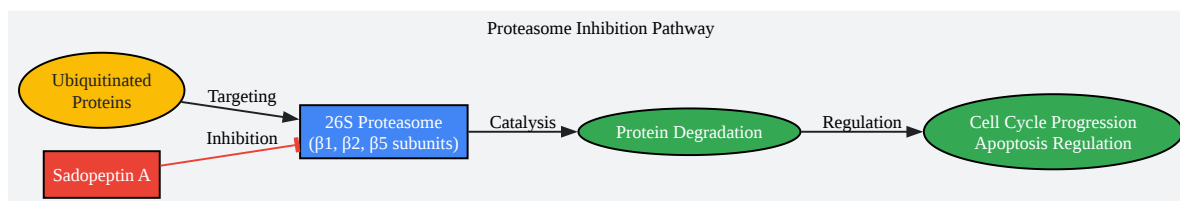
## Experimental Workflow



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Caption: Workflow for the isolation and purification of Sadopeptin A.

## Proposed Mechanism of Action



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Caption: Inhibition of the 26S proteasome by Sadopeptin A.

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## References

- 1. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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